molecular formula (C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z B611672 Veverimer CAS No. 2099678-27-8

Veverimer

Cat. No. B611672
M. Wt: 310.3101
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Veverimer is used in treatment of Metabolic Acidosis Associated with Chronic Kidney Disease.

Scientific Research Applications

Drug Interactions

Veverimer, an investigational drug for treating metabolic acidosis associated with chronic kidney disease (CKD), has limited potential for drug-drug interactions (DDIs) due to its non-systemic absorption. It primarily affects the gastrointestinal tract, with minimal binding to other drugs and a transient effect on gastric pH. Thus, veverimer poses a negligible risk of clinically significant DDIs (Shao et al., 2020).

Efficacy in Metabolic Acidosis

Veverimer has demonstrated efficacy in treating metabolic acidosis in CKD patients. In a study, 59% of patients treated with veverimer achieved significant improvements in serum bicarbonate levels, compared to 22% in the placebo group. This suggests veverimer's potential as an effective treatment for metabolic acidosis in CKD (Wesson et al., 2019).

Meta-Analysis of Efficacy and Safety

A meta-analysis encompassing three randomized controlled trials with 548 patients found that veverimer was associated with increased bicarbonate levels and improved physical function in CKD patients with metabolic acidosis. This analysis underscores veverimer's efficacy and safety for this condition (Liu et al., 2021).

Long-term Safety and Efficacy

In a long-term study, veverimer showed sustained efficacy in correcting metabolic acidosis and improving physical function in CKD patients. The treatment was well tolerated, with fewer discontinuations compared to placebo, highlighting its long-term safety and effectiveness (Wesson et al., 2019).

Mechanism of Action

Veverimer operates by selectively binding and removing hydrochloric acid from the gastrointestinal tract, leading to increased serum bicarbonate. It has a high binding capacity and specificity for chloride, demonstrating minimal interaction with other anions in the GI tract. This unique action mechanism positions veverimer as a novel treatment for metabolic acidosis in CKD patients (Klaerner et al., 2020).

Effect on Physical Function

A study focusing on diabetic CKD patients with metabolic acidosis showed that veverimer treatment led to significant improvements in serum bicarbonate and physical function. This indicates its potential benefits in enhancing the quality of life for this patient group (Mathur et al., 2021).

properties

CAS RN

2099678-27-8

Product Name

Veverimer

Molecular Formula

(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z

Molecular Weight

310.3101

IUPAC Name

1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Veverimer;  veverimerum;  TRC101;  WHO 11162;  UNII-10VSMQY402.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.